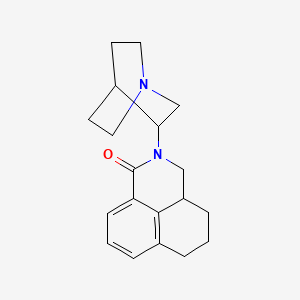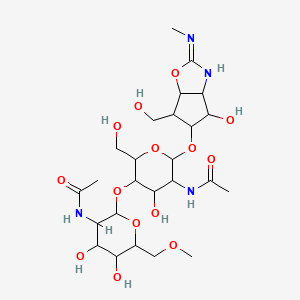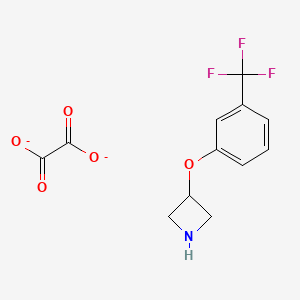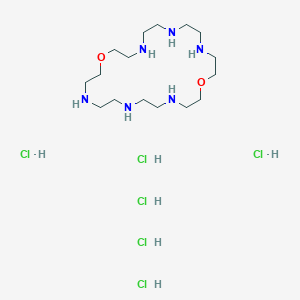
(R,R)-Palonosetron
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isoquinoline and quinuclidine derivative that acts as a 5-HT3 RECEPTOR antagonist. It is used in the prevention of nausea and vomiting induced by cytotoxic chemotherapy, and for the prevention of post-operative nausea and vomiting.
Wissenschaftliche Forschungsanwendungen
1. Anti-emetic and Anti-nausea Agent in Oncology
Palonosetron has been identified as a second-generation 5-HT3 receptor antagonist with an extended half-life and high binding affinity, making it markedly different from other 5-HT3 receptor antagonists. It has shown effectiveness in preventing chemotherapy-induced nausea and vomiting (CINV) in both acute and delayed phases following chemotherapy, outperforming traditional 5-HT3 receptor antagonists. Its single intravenous dose before chemotherapy simplifies dosing schedules and has led to research focusing on optimizing palonosetron-based antiemetic regimens, particularly in combination with steroids and neurokinin-1 receptor antagonists (Aapro, 2007).
2. Molecular Interactions with the 5-HT3 Receptor
Palonosetron's improved clinical efficacy might be partially due to its potent binding and longer half-life. It exhibits allosteric binding and positive cooperativity when binding to the 5-HT3 receptor, differentiating it from other 5-HT3 receptor antagonists like granisetron and ondansetron. These molecular interactions could explain the unique beneficial actions of palonosetron, making it a subject of interest for further research (Rojas et al., 2008).
3. Pharmacokinetics, Metabolism, and Excretion
Studies on the pharmacokinetics, metabolism, and excretion of palonosetron in healthy human volunteers have shown that it circulates mainly as the parent drug in plasma, with renal elimination as the primary excretion route. These studies provide insight into both renal and hepatic routes involved in the elimination of palonosetron from the body (Stoltz et al., 2004).
4. Efficacy in Chemotherapy-Induced Nausea and Vomiting
Clinical trials have demonstrated the efficacy of palonosetron in preventing CINV resulting from highly emetogenic chemotherapy. It has been shown to be effective in both acute and delayed CINV after moderately emetogenic chemotherapy, indicating its potential as a vital component in antiemetic therapy for cancer patients undergoing chemotherapy (Eisenberg et al., 2003).
5. Combination Therapy in Oncology
Palonosetron, when combined with other drugs such as netupitant in a fixed-dose antiemetic combination (NEPA), has shown superior prevention of CINV compared with palonosetron alone. This indicates its synergistic potential when used in combination therapies for better control of CINV (Hesketh et al., 2014).
Eigenschaften
CAS-Nummer |
135729-60-1 |
|---|---|
Produktname |
(R,R)-Palonosetron |
Molekularformel |
C9H15NO2 |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-methoxy-3-methylbenzamide](/img/structure/B1178266.png)

